4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a chloro group and a unique azetidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the chloro group and the azetidinylmethyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a range of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole include other pyrazole derivatives with different substituents. Examples include:
- 4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
- 4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22ClN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-10-21-23(14-17)13-15-11-22(12-15)18(24)19(6-8-25-9-7-19)16-4-2-1-3-5-16/h1-5,10,14-15H,6-9,11-13H2 |
InChI Key |
RIFCJLVILILBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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